molecular formula C19H21N3O2S B2406688 (2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone CAS No. 512839-99-5

(2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone

Cat. No. B2406688
CAS RN: 512839-99-5
M. Wt: 355.46
InChI Key: IQUFGTOPMOXKMC-UHFFFAOYSA-N
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Description

The compound contains a morpholine ring, which is a common feature in many pharmaceuticals, and a thieno[2,3-c]pyrazole moiety, which is a heterocyclic compound containing a thiophene and a pyrazole ring fused together .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the nitrogen atoms in the pyrazole ring. These sites could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry tools .

Scientific Research Applications

Antioxidant Activity

The synthesized compound has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative damage to cells and tissues. By scavenging these radicals, antioxidants contribute to overall health and may help prevent diseases associated with oxidative stress .

Water Solubility Enhancement

Compound 2 demonstrates significantly improved water solubility compared to its precursor, curcumin pyrazole. Enhanced solubility is essential for drug bioavailability, as it affects absorption and distribution within the body. Researchers have explored this property to enhance the therapeutic efficacy of the compound .

Anti-Inflammatory Properties

Given the stability of curcuminoids bearing a pyrazole ring, this compound may exhibit anti-inflammatory effects. Inflammation is implicated in various diseases, and compounds with anti-inflammatory activity are of interest for drug development .

Anti-Malarial Potential

Some curcuminoids with pyrazole rings have shown promise as anti-malarial agents. Investigating whether compound 2 shares this property could contribute to combating malaria, a global health concern .

Anti-Proliferative Effects

The compound’s potential as an anti-proliferative agent warrants further exploration. Inhibiting cell proliferation is crucial in cancer therapy, and novel compounds like this one may offer alternative treatment options .

Antiviral Activity

Considering the stability of curcuminoids, researchers have explored their antiviral properties. Investigating whether compound 2 exhibits antiviral effects could contribute to the development of new antiviral drugs .

Platelet Inhibition

Platelet inhibitors play a role in preventing blood clot formation. Exploring whether compound 2 affects platelet function could have implications for cardiovascular health .

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthase inhibitors modulate nitric oxide production, which affects blood vessel dilation and neurotransmission. Investigating whether compound 2 inhibits NOS could provide insights into its pharmacological effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action. This could potentially lead to the development of new pharmaceuticals .

properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-12-10-21(11-13(2)24-12)18(23)17-9-16-14(3)20-22(19(16)25-17)15-7-5-4-6-8-15/h4-9,12-13H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUFGTOPMOXKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone

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